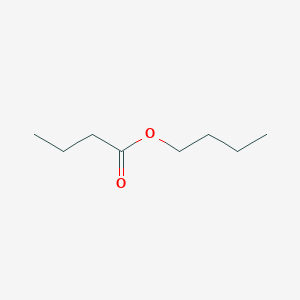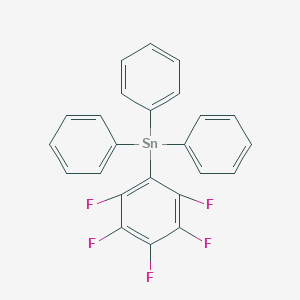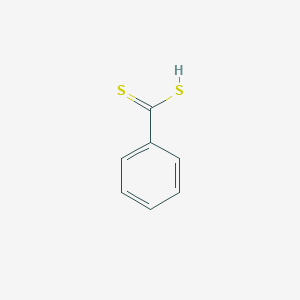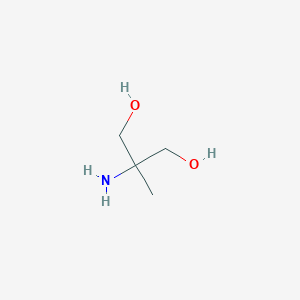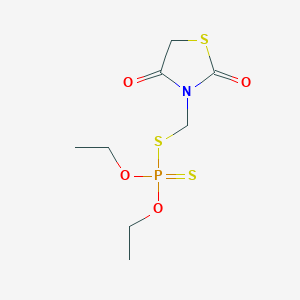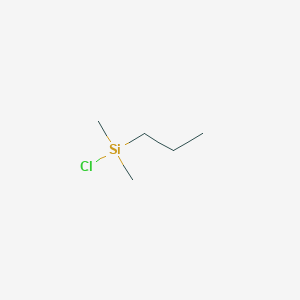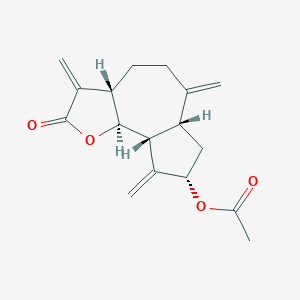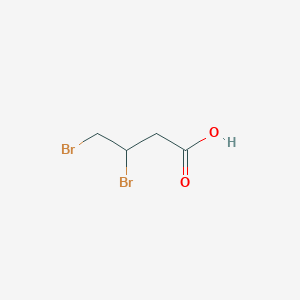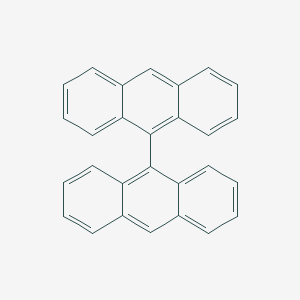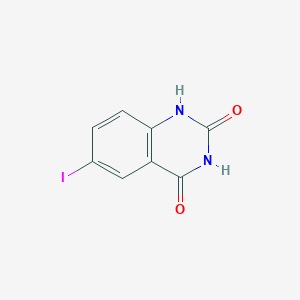
6-碘-1H-喹唑啉-2,4-二酮
概述
描述
6-iodo-1H-quinazoline-2,4-dione is a chemical compound with the molecular formula C8H5IN2O2 . It is stored in a dark place, sealed in dry, at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-dione derivatives, including 6-iodo-1H-quinazoline-2,4-dione, has been reported in several studies . For instance, one study described the design and synthesis of novel PARP-1/2 inhibitors by integrating a methyl- or ethyl-substituted piperizine ring . Another study reported the efficient capture and catalytic conversion of CO2 to quinazoline-2,4(1H,3H)-dione using a novel basic anion-functionalized ionic liquid .
Molecular Structure Analysis
The molecular structure of 6-iodo-1H-quinazoline-2,4-dione can be represented by the InChI code 1S/C8H5IN2O2/c9-4-1-2-6-5 (3-4)7 (12)11-8 (13)10-6/h1-3H, (H2,10,11,12,13) and the InChI key NBSMJLABFCDYFQ-UHFFFAOYSA-N . The canonical SMILES representation is C1=CC2=C (C=C1I)C (=O)NC (=O)N2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-iodo-1H-quinazoline-2,4-dione include a molecular weight of 288.04 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass is 287.93957 g/mol . The topological polar surface area is 58.2 Ų . The heavy atom count is 13 . The compound has a formal charge of 0 .
科学研究应用
Synthesis of Novel Heterocycles
The quinazoline-2,4-dione backbone is pivotal in the synthesis of novel heterocycles. Researchers have been particularly interested in synthesizing new compounds that contain this backbone due to its potential antihypertensive properties . The ability to create diverse heterocycles allows for the exploration of new pharmacological activities and the development of new therapeutic agents.
Antihypertensive Agents
Quinazoline derivatives, including 6-iodo-1H-quinazoline-2,4-dione, have been studied for their antihypertensive effects. These compounds are structurally similar to clinically used antihypertensive agents like Ketanserine and have shown promise in the development of new medications for managing high blood pressure .
Anticancer Research
The quinazoline moiety is known to exhibit a broad range of medicinal activities, including anticancer properties. The incorporation of the 6-iodo-1H-quinazoline-2,4-dione structure into new molecules could lead to the discovery of potent anticancer agents, as it allows for the targeting of specific pathways involved in cancer cell proliferation .
Antimicrobial Activity
Research has indicated that quinazoline derivatives can display significant antibacterial and antifungal activities. The structural features of 6-iodo-1H-quinazoline-2,4-dione make it a candidate for further exploration in the search for new antimicrobial agents that can combat resistant strains of bacteria and fungi .
Enzyme Inhibition
Quinazoline-2,4-diones have been utilized in the synthesis of enzyme inhibitors. These compounds can interact with various enzymes, potentially leading to the development of treatments for diseases where enzyme regulation is crucial. For instance, they have been used to synthesize selective inhibitors for the sphingosine-1-phosphate receptor 2 (S1PR2), which is relevant in immune response modulation .
Chemical Catalysis
The quinazoline structure has also found applications in chemical catalysis. Derivatives of 6-iodo-1H-quinazoline-2,4-dione could catalyze important reactions, such as the allylation and benzylation of carbonyl compounds, which are fundamental processes in organic synthesis .
未来方向
The discovery of new inhibitors with an improved and distinct pharmacological profile is still needed for enormous explorations . The integration of different functional groups at position N-1 and N-3 of the quinazoline nucleus was found to be essential for antimicrobial activity . These findings suggest potential future directions for the development of new quinazoline-2,4-dione derivatives.
作用机制
Target of Action
6-Iodo-1H-quinazoline-2,4-dione is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities . The primary targets of quinazoline derivatives include various receptors and enzymes, such as bacterial gyrase/topoisomerase , serotonin receptors , glutamate receptors , and protein kinases . .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of enzymes or block receptor signaling, thereby affecting cell proliferation, inflammation, and other biological responses .
Biochemical Pathways
Quinazoline derivatives are known to affect multiple pathways due to their interaction with various targets . For example, they can inhibit protein kinases, which play crucial roles in signal transduction pathways .
Pharmacokinetics
The compound’s molecular weight is reported to be 28804 , which could influence its pharmacokinetic properties.
Result of Action
Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
属性
IUPAC Name |
6-iodo-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSMJLABFCDYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464155 | |
| Record name | 6-iodo-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-iodo-1H-quinazoline-2,4-dione | |
CAS RN |
16353-27-8 | |
| Record name | 6-iodo-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



